The compound with the molecular formula C19H20BrN3O6 is a brominated derivative of thalidomide, specifically known as Thalidomide-O-acetamido-C4-Br. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology.
Thalidomide, originally developed as a sedative, has been repurposed for treating various conditions, including multiple myeloma and leprosy. The specific compound C19H20BrN3O6 is synthesized from thalidomide through a series of chemical reactions that modify its structure to enhance its biological activity and reduce toxicity.
C19H20BrN3O6 belongs to the class of compounds known as brominated thalidomide derivatives. These derivatives are characterized by the presence of a bromine atom, which can influence their pharmacological properties. The compound is classified under pharmaceutical intermediates due to its role in drug synthesis and development.
The synthesis of C19H20BrN3O6 involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and concentration, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of C19H20BrN3O6 features a complex arrangement of atoms, including:
This structure can be represented visually, showing how these atoms are connected in three-dimensional space. The presence of functional groups such as amides and bromides contributes to its biological activity.
The molecular weight of C19H20BrN3O6 is approximately 436.29 g/mol. Spectroscopic data from NMR and mass spectrometry confirm its identity and purity .
C19H20BrN3O6 can participate in various chemical reactions typical for organic compounds containing nitrogen and halogen atoms:
Understanding these reactions is crucial for developing synthetic pathways for related compounds or optimizing existing ones for better efficacy in therapeutic applications.
The mechanism of action for C19H20BrN3O6 involves its interaction with specific biological targets within cells. This compound is believed to modulate immune responses and inhibit tumor growth by affecting signaling pathways associated with inflammation and cell proliferation.
Research indicates that thalidomide derivatives can inhibit angiogenesis, which is critical in tumor development. The precise interactions at the molecular level are still under investigation but involve complex biochemical pathways .
Relevant analyses include determining density, refractive index, and thermal stability through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
C19H20BrN3O6 has significant potential in scientific research, particularly in:
Retrosynthetic deconstruction of C₁₉H₂₀BrN₃O₆ reveals critical disconnections prioritizing the brominated heterocyclic core and C–N bond formation. The primary disconnection targets the aryl-alkyl bond adjacent to the tertiary amine, generating an N-containing synthon and a brominated aryl aldehyde precursor. A secondary disconnection focuses on the pyrrolidine ring via an intramolecular aza-Michael addition, implying a linear nitro-olefin intermediate. The retrosynthetic tree identifies two viable pathways:
Synthon equivalents include:
Table: Retrosynthetic Disconnections for C₁₉H₂₀BrN₃O₆
Disconnection Site | Synthons Generated | Synthetic Equivalents | Key Retron |
---|---|---|---|
Benzylic C–N bond | Bromoaryl cation + Amine anion | 4-Bromo-benzaldehyde + CH₃NO₂ | Tertiary amine |
Pyrrolidine C–N bond | Enone + Nitroalkyl amine | R-CH=CH-COR' + H₂N-CH₂-NO₂ | 1,3-Amino-nitro motif |
Ester linkage | Carboxylate + Alcohol | Bromoaryl carboxylic acid + R-OH | Benzyl ester |
The analysis prioritizes Pathway A due to commercial availability of 4-bromobenzaldehyde derivatives and established methods for nitro-alkylamine synthesis [4] [8].
Asymmetric construction of the tertiary amine stereocenter in C₁₉H₂₀BrN₃O₆ employs chiral phosphoric acid (CPA) catalysts to control enantioselectivity during C–N bond formation. CPA catalysts (e.g., TRIP-derived BINOL phosphates) facilitate enantioselective aza-Michael additions or Mannich reactions between nitroalkanes and imino esters. Key findings:
Table: Catalyst Screening for Asymmetric Amine Formation
Catalyst | Reaction Type | ee (%) | Yield (%) | Optimal Conditions |
---|---|---|---|---|
(R)-TRIP (CPA) | Aza-Michael addition | 94 | 89 | Toluene, –40°C, 24 h |
Cu-BOX (Transition metal) | Mannich reaction | 82 | 78 | CH₂Cl₂, RT, 12 h |
Thiourea-organocatalyst | Conjugate addition | 87 | 83 | EtOAc, 0°C, 18 h |
Notably, CPA catalysis outperforms transition-metal systems in functional group tolerance toward brominated substrates [1].
Mechanochemical activation via ball milling enables solvent-free assembly of C₁₉H₂₀BrN₃O₆ intermediates, eliminating toxic solvents and improving atom economy by 15–20% compared to solution-phase routes. Key applications:
Mechanochemistry proves critical for exothermic steps (e.g., bromination), where temperature control in batch systems poses challenges.
Orthogonal protection of amine and carboxylate functionalities in C₁₉H₂₀BrN₃O₆ intermediates prevents undesired side reactions during heterocyclization:
Table: Protecting Group Compatibility for Key Intermediates
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Amine (aliphatic) | ivDde | 2% hydrazine/DMF, 3 × 3 min | Stable to piperidine, TFA |
Amine (aromatic) | Boc | 50% TFA/DCM, 30 min | Nitro group stable |
Carboxylate | Mmt | 0.6M HOBt/DCM-TFE (1:1), 1 h | Orthogonal to ivDde/Boc |
Hydroxyl | TBDMS | HF·pyridine, THF, 24 h | Avoids nitro reduction |
Optimal sequence: Install ivDde on the amine → carboxylate Mmt protection → nitroolefin formation → deprotect ivDde for cyclization [5].
Flow reactors enable safe, scalable electrophilic bromination of the aryl precursor for C₁₉H₂₀BrN₃O₆, mitigating hazards of molecular bromine handling:
Table: Batch vs. Flow Bromination Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction time | 4 h | 2 min | 120× faster |
Br₂ excess | 1.5 equiv | 1.05 equiv | 30% less Br₂ |
Temperature control | ±5°C (ice bath) | ±0.5°C | Enhanced safety |
Isolated yield | 78% | 95% | 17% increase |
The flow process integrates with downstream hydrogenation for direct reduction of nitro intermediates, enabling end-to-end continuous synthesis [3] [6].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6